![molecular formula C12H18BFN2O2 B1408758 4-Fluoro-2-((4-methylpiperazin-1-yl)methyl)phenylboronic acid CAS No. 1704063-83-1](/img/structure/B1408758.png)
4-Fluoro-2-((4-methylpiperazin-1-yl)methyl)phenylboronic acid
Overview
Description
4-Fluoro-2-((4-methylpiperazin-1-yl)methyl)phenylboronic acid is a boronic acid derivative . It is commonly used in pharmaceutical testing .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H18BFN2O2/c1-15-4-6-16(7-5-15)9-10-2-3-11(13(17)18)12(14)8-10/h2-3,8,17-18H,4-7,9H2,1H3 . This indicates that the compound has a molecular formula of C12H18BFN2O2.Scientific Research Applications
Synthesis and Chemical Properties
Synthesis of Derivatives
A study by Menteşe et al. (2015) described the synthesis of 2-aryl-5-fluoro-6-(4-phenylpiperazin-1-yl)-1H-benzimidazoles from the reaction of 4-fluoro-5-(4-phenylpiperazin-1-yl)benzene-1,2-diamine, showcasing the compound's role in creating new chemical entities (Menteşe, Yılmaz, Islamoglu, & Kahveci, 2015).
Synthesis of Analogous Compounds
Troegel et al. (2009) synthesized new potential building blocks for silicon-containing drugs, including 4-((2-fluoro-5-pyridyl)dimethylsilyl)phenylboronic acid, demonstrating the utility of fluoro-containing phenylboronic acids in drug development (Troegel, Möller, Burschka, & Tacke, 2009).
Biological and Medicinal Research
Antimicrobial Activity
Al-Harthy et al. (2018) synthesized 5-fluoro-6-(4-methylpiperazin-1-yl)-substituted phenylbenzo[d]thiazoles, which exhibited significant antimicrobial activity, indicating the potential of fluoro-containing phenylboronic acid derivatives in antibiotic development (Al-Harthy, Zoghaib, Stoll, & Abdel-Jalil, 2018).
Oncology Research
Psurski et al. (2018) investigated the antiproliferative potential of phenylboronic acid derivatives, including 2-fluoro-6-formylphenylboronic acid, in cancer cells, highlighting their role as potential anticancer agents (Psurski, Łupicka-Słowik, Adamczyk-Woźniak, Wietrzyk, & Sporzyński, 2018).
Glucose Sensing and Imaging
Enzyme-Free Glucose Sensing
Bao et al. (2021) synthesized a monomer bearing a fluoro-containing phenylboronic acid for enzyme-free glucose sensing, demonstrating its potential in non-invasive glucose monitoring (Bao, Hai, Layue, Yang, Yushuang, Goda, & Liu, 2021).
Two-Photon Imaging of Cell Surface Sialic Acids
Li and Liu (2021) used phenylboronic acid-functionalized pyrene derivatives for in situ two-photon imaging of cell surface sialic acids, a method significant for cancer diagnostics and therapeutics (Li & Liu, 2021).
properties
IUPAC Name |
[4-fluoro-2-[(4-methylpiperazin-1-yl)methyl]phenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BFN2O2/c1-15-4-6-16(7-5-15)9-10-8-11(14)2-3-12(10)13(17)18/h2-3,8,17-18H,4-7,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTOXKLAEFFZUNL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)F)CN2CCN(CC2)C)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18BFN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201158844 | |
Record name | Boronic acid, B-[4-fluoro-2-[(4-methyl-1-piperazinyl)methyl]phenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201158844 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluoro-2-((4-methylpiperazin-1-yl)methyl)phenylboronic acid | |
CAS RN |
1704063-83-1 | |
Record name | Boronic acid, B-[4-fluoro-2-[(4-methyl-1-piperazinyl)methyl]phenyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1704063-83-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Boronic acid, B-[4-fluoro-2-[(4-methyl-1-piperazinyl)methyl]phenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201158844 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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